molecular formula C7H2Cl2F4 B1627942 3-Chloro-2,4,5,6-tetrafluorobenzylchloride CAS No. 292621-59-1

3-Chloro-2,4,5,6-tetrafluorobenzylchloride

Cat. No.: B1627942
CAS No.: 292621-59-1
M. Wt: 232.99 g/mol
InChI Key: UIWJXEAMDJCNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,4,5,6-tetrafluorobenzylchloride: is a chemical compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . It is characterized by the presence of chlorine and fluorine atoms attached to a benzyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5,6-tetrafluorobenzylchloride typically involves the chlorination of 2,4,5,6-tetrafluorotoluene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol.

Scientific Research Applications

3-Chloro-2,4,5,6-tetrafluorobenzylchloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorobenzylchloride involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of electron-withdrawing fluorine atoms increases the reactivity of the compound towards nucleophilic substitution. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,4,5,6-tetrafluorobenzylchloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of multiple fluorine atoms enhances its stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-1-2-4(10)3(9)6(12)7(13)5(2)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJXEAMDJCNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)Cl)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590725
Record name 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-59-1
Record name 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,4,5,6-tetrafluorobenzylchloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,4,5,6-tetrafluorobenzylchloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-2,4,5,6-tetrafluorobenzylchloride
Reactant of Route 4
Reactant of Route 4
3-Chloro-2,4,5,6-tetrafluorobenzylchloride
Reactant of Route 5
3-Chloro-2,4,5,6-tetrafluorobenzylchloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-2,4,5,6-tetrafluorobenzylchloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.